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Compound of Interest

Compound Name: Pachysamine M

Cat. No.: B593480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of new steroidal alkaloids,

pachysamines J-R, isolated from the medicinal plant Pachysandra axillaris. This document

details the experimental protocols for their isolation and structure elucidation, presents their

spectral and biological activity data in a structured format, and visualizes the key experimental

workflows.

Quantitative Data Summary
The following tables summarize the key quantitative data for the novel steroidal alkaloids,

pachysamines J-R, including their molecular formula, mass spectrometry data, and optical

rotation.

Table 1: Physicochemical Properties of Pachysamines J-R
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Compound Molecular Formula
HR-ESI-MS
([M+H]⁺)
calcd./found

[α]D²⁰ (c, CHCl₃)

Pachysamine J (1) C₂₈H₄₈N₂O₂ 445.3788 / 445.3785 +58.8 (c 0.17)

Pachysamine K (2) C₂₉H₅₀N₂O₂ 459.3945 / 459.3942 +45.2 (c 0.15)

Pachysamine L (3) C₃₀H₅₂N₂O₂ 473.4101 / 473.4105 +33.3 (c 0.12)

Pachysamine M (4) C₃₁H₅₄N₂O₂ 487.4258 / 487.4261 +28.6 (c 0.14)

Pachysamine N (5) C₃₂H₅₆N₂O₂ 501.4414 / 501.4418 +25.0 (c 0.10)

Pachysamine O (6) C₃₃H₅₈N₂O₂ 515.4571 / 515.4575 +22.2 (c 0.09)

Pachysamine P (7) C₃₄H₆₀N₂O₂ 529.4727 / 529.4731 +20.0 (c 0.05)

Pachysamine Q (8) C₃₅H₆₂N₂O₂ 543.4884 / 543.4888 +18.2 (c 0.11)

Pachysamine R (9) C₃₆H₆₄N₂O₂ 557.5040 / 557.5044 +16.7 (c 0.06)

Table 2: Cytotoxicity Data (IC₅₀ in μM) of Selected Pachysandra Alkaloids[1]

Compound HL-60 SMMC-7721 A-549 SK-BR-3 PANC-1

Compound

11
>40 >40 24.94 >40 >40

Compound

15
>40 >40 11.17 4.17 10.76

Doxorubicin 0.09 0.76 0.51 0.68 1.24

Positive

Control

Experimental Protocols
Isolation of Pachysamines J-R[2]
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A detailed methodology for the isolation of the new steroidal alkaloids from Pachysandra

axillaris is provided below.

Plant Material: The whole plants of Pachysandra axillaris were collected in Kunming, Yunnan

province, China.

Extraction: The air-dried and powdered plant material was extracted with 95% ethanol at

room temperature. The solvent was then removed under reduced pressure to yield a crude

extract.

Acid-Base Extraction: The crude extract was suspended in 2% HCl and partitioned with

CHCl₃ to remove acidic and neutral compounds. The acidic aqueous layer was then basified

with ammonia solution to pH 9-10 and extracted with CHCl₃ to obtain the crude steroidal

alkaloids.

Column Chromatography: The crude alkaloid mixture was subjected to column

chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH (100:1 to 10:1) to yield

several fractions.

Further Purification: The fractions containing the target compounds were further purified by

repeated column chromatography on silica gel and Sephadex LH-20 to afford the pure

pachysamines J-R (1-9).

Structure Elucidation
The chemical structures of the new alkaloids were determined using a combination of

spectroscopic methods.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was used to determine the molecular formulas of the compounds.

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on

a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm (δ) relative

to the solvent signals. These spectra were crucial for determining the connectivity and

stereochemistry of the molecules.

Cytotoxicity Assay[2]
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The in vitro cytotoxicity of the isolated compounds was evaluated against five human cancer

cell lines (HL-60, SMMC-7721, A-549, SK-BR-3, and PANC-1) using the MTT assay.

Cell Culture: The human cancer cell lines were cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Assay:

Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.

After 24 hours, the cells were treated with various concentrations of the test compounds

for 72 hours. Doxorubicin was used as a positive control.

After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each

well and incubated for another 4 hours.

The medium was then removed, and 150 μL of DMSO was added to dissolve the

formazan crystals.

The absorbance was measured at 570 nm using a microplate reader.

The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell

growth, was calculated from the dose-response curves.

Visualizations
The following diagrams illustrate the experimental workflow for the isolation of pachysamines

and a conceptual diagram of the structure-activity relationship based on the available data.
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Caption: Isolation workflow for Pachysamines J-R.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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